molecular formula C10H11NO3 B8329517 Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- CAS No. 79324-45-1

Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis-

Cat. No. B8329517
M. Wt: 193.20 g/mol
InChI Key: UGGHBOQMYQCHLP-UHFFFAOYSA-N
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Patent
US04328341

Procedure details

3-Acetamido-4,6-diacetylphenol (250 g) was suspended in ethanol (2 l) containinc conc. hydrochloric acid (200 ml) and heated on a steam bath for 5 hours. The mixture was allowed to cool, and the crystalline product isolated by filtration. Yield 91%, mp 227°-230° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([OH:17])[C:8]([C:14](=[O:16])[CH3:15])=[CH:9][C:10]=1[C:11](=[O:13])[CH3:12])(=O)C.Cl>C(O)C>[C:11]([C:10]1[CH:9]=[C:8]([C:14](=[O:16])[CH3:15])[C:7]([OH:17])=[CH:6][C:5]=1[NH2:4])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=CC1C(C)=O)C(C)=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the crystalline product isolated by filtration

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=C(C=C(C(=C1)C(C)=O)O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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